3,5-Difluorobenzyl chloride

Descripción general

Descripción

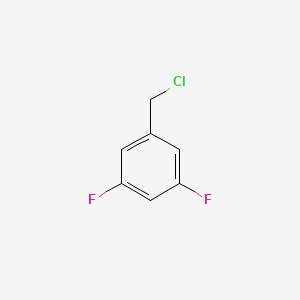

3,5-Difluorobenzyl chloride is an organic compound with the molecular formula C7H5ClF2. It is a derivative of benzyl chloride where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is known for its reactivity and is used in various chemical syntheses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzyl chloride can be synthesized through the chloromethylation of 3,5-difluorotoluene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Difluorobenzyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing fluorine atoms, which make the benzyl carbon more electrophilic.

Oxidation: It can be oxidized to form 3,5-difluorobenzaldehyde or 3,5-difluorobenzoic acid under appropriate conditions.

Reduction: Reduction reactions can convert it to 3,5-difluorotoluene.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products:

Nucleophilic Substitution: Products include 3,5-difluorobenzyl alcohol, 3,5-difluorobenzyl cyanide, and various amines.

Oxidation: Major products are 3,5-difluorobenzaldehyde and 3,5-difluorobenzoic acid.

Reduction: The primary product is 3,5-difluorotoluene.

Aplicaciones Científicas De Investigación

3,5-Difluorobenzyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3,5-difluorobenzyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms increase the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical syntheses to introduce the 3,5-difluorobenzyl group into target molecules.

Comparación Con Compuestos Similares

Benzyl chloride: Lacks the fluorine atoms and is less reactive towards nucleophiles.

2,4-Difluorobenzyl chloride: Has fluorine atoms at different positions, leading to different reactivity and properties.

3,5-Dichlorobenzyl chloride: Contains chlorine atoms instead of fluorine, resulting in different chemical behavior.

Uniqueness: 3,5-Difluorobenzyl chloride is unique due to the presence of fluorine atoms, which impart distinct electronic properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.

Actividad Biológica

3,5-Difluorobenzyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound (C7H5ClF2) features a benzyl group substituted with two fluorine atoms at the 3 and 5 positions and a chlorine atom. Its molecular structure can be represented as follows:

This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Synthesis

The synthesis of this compound typically involves the chlorination of 3,5-difluorobenzyl alcohol or related precursors. The reaction conditions can vary based on the desired yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Bacillus subtilis | 16 |

| Escherichia coli | 32 |

These results suggest that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Anti-Cancer Activity

In addition to its antimicrobial properties, this compound has shown potential anti-cancer effects. A study evaluated its cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 25.72 ± 3.95 |

| U87 (glioblastoma) | 45.2 ± 13.0 |

Flow cytometry analysis indicated that treatment with this compound accelerated apoptosis in MCF-7 cells, suggesting a mechanism for its anti-cancer effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. Variations in substituents on the benzyl ring significantly affect its potency:

- Substitution Effects : The presence of electron-withdrawing groups (like fluorine) enhances biological activity.

- Positioning : Substituents at the ortho and para positions relative to the benzyl chloride moiety have shown varying degrees of inhibitory activity.

Case Studies

- HIV-1 Inhibition : Research indicated that derivatives of difluorobenzyl compounds exhibit inhibitory activity against HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs). Compounds with difluorobenzyl groups demonstrated improved binding affinity to the viral reverse transcriptase compared to their unsubstituted counterparts .

- Cytotoxicity in Cancer Models : In vivo studies using tumor-bearing mice showed that administration of this compound resulted in significant tumor growth suppression compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Difluorobenzyl chloride in academic research?

- Methodological Answer : The compound is commonly synthesized via nucleophilic substitution of 3,5-difluorobenzyl alcohol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Alternative routes include the reaction of 3,5-difluorotoluene with chlorine gas under UV light. A widely cited method involves reacting 3,5-difluorobenzyl precursors (e.g., benzyl alcohols or amines) with chlorinating agents in anhydrous solvents like dichloromethane or toluene. Post-synthesis, purification is typically achieved via fractional distillation (boiling point: 82°C at 22 mmHg) or recrystallization .

Q. How is this compound characterized and validated for purity in research settings?

- Methodological Answer : Characterization employs 1H/13C NMR to confirm the benzyl chloride structure (e.g., δ ~4.6 ppm for CH₂Cl protons) and fluorinated aromatic signals. Purity is assessed via GC-MS or HPLC (retention time comparison with standards). Quantitative analysis of residual solvents or byproducts (e.g., unreacted benzyl alcohol) can be performed using Karl Fischer titration for moisture content (<0.5%) and ICP-MS for trace metals. Crystallographic data (if applicable) may reference SHELX programs for structural refinement .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound is classified as UN3265 (Corrosive, Class 8). Handling requires inert atmosphere gloveboxes, PPE (acid-resistant gloves, goggles), and secondary containment. Spills should be neutralized with sodium bicarbonate or inert adsorbents. Hydrolyzed byproducts (e.g., HCl) necessitate fume hood use. Storage recommendations include amber glass vials under nitrogen at 4°C to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Kinetic studies suggest optimizing temperature (0–25°C for SN2 reactions), solvent polarity (e.g., dichloromethane vs. toluene), and reagent stoichiometry (1:1.2 molar ratio of benzyl alcohol to SOCl₂). Catalytic additives like DMF (0.5–1 mol%) accelerate chlorination. Process analytical technology (PAT) tools, such as in-situ FTIR, monitor reaction progress and minimize over-chlorination byproducts. Computational modeling (DFT) predicts transition states to guide solvent/reagent selection .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antitumor vs. metabolic effects) often arise from substituent positioning or stereoelectronic effects . Systematic SAR studies should compare derivatives (e.g., 3,5-difluorobenzylamine vs. bromide analogs) using standardized assays (e.g., NSCLC cell line viability). Confounding factors like impurity profiles (e.g., residual ethylamine in amination products) must be ruled out via LC-MS. Meta-analyses of literature data should account for assay variability (e.g., IC50 values under differing oxygen tensions) .

Q. How do computational models predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites on the aromatic ring. Solvent effects (e.g., DMSO vs. THF) are modeled using COSMO-RS. Transition state analysis (e.g., for Suzuki-Miyaura couplings) evaluates steric hindrance from fluorine substituents. Machine learning pipelines (e.g., SchNet) train on datasets of fluorinated benzyl halides to predict reaction outcomes, enabling virtual screening of catalyst systems (e.g., Pd/XPhos) .

Q. What analytical techniques differentiate this compound from its structural isomers?

- Methodological Answer : GC-MS with a chiral stationary phase (e.g., β-cyclodextrin) separates isomers based on retention times. NMR NOESY identifies spatial proximity of fluorine and chlorine atoms (e.g., 3,5- vs. 2,4-substitution). High-resolution mass spectrometry (HRMS) distinguishes isomers via exact mass (<1 ppm error). X-ray crystallography (using SHELXL) resolves absolute configuration, critical for enantiomer-specific bioactivity studies .

Propiedades

IUPAC Name |

1-(chloromethyl)-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGSMSFVLAAOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371730 | |

| Record name | 3,5-Difluorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220141-71-9 | |

| Record name | 3,5-Difluorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.